molecular formula C12H13ClN2O B183613 Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- CAS No. 107165-83-3

Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-

Cat. No.: B183613
CAS No.: 107165-83-3
M. Wt: 236.7 g/mol
InChI Key: LZYCYKXUSHBKTK-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a 4-chlorophenyl group and a tetrahydro-2(1H)-pyrimidinylidene moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(1,3-diazinan-2-ylidene)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-10-4-2-9(3-5-10)11(16)8-12-14-6-1-7-15-12/h2-5,8,14-15H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYCYKXUSHBKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=CC(=O)C2=CC=C(C=C2)Cl)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326921
Record name Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107165-83-3
Record name Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Components of the Target Compound

The molecule comprises three distinct regions:

  • 4-Chlorophenyl group : A readily available aromatic precursor, 4-chloroacetophenone (CAS 99-91-2), serves as the foundational building block.

  • Ethanone bridge : The ketone group facilitates nucleophilic additions and condensation reactions.

  • Tetrahydro-2(1H)-pyrimidinylidene moiety : A partially saturated six-membered ring containing two nitrogen atoms, likely derived from cyclic amidines or enamine intermediates.

Key Challenges in Synthesis

  • Regioselectivity : Ensuring proper alignment during cyclization to form the pyrimidinylidene ring.

  • Conjugation stability : Maintaining the extended π-system between the enamine and ketone groups.

  • Functional group compatibility : Avoiding undesired side reactions involving the chlorine substituent or ketone.

Proposed Synthetic Routes

Knoevenagel Condensation with Cyclic Amidines

This method leverages the reactivity of 4-chloroacetophenone’s α-hydrogen with a preformed tetrahydro-2(1H)-pyrimidinylidene amine.

Reaction Mechanism

  • Base-mediated deprotonation of the α-hydrogen in 4-chloroacetophenone generates an enolate.

  • Nucleophilic attack by the pyrimidinylidene amine forms a β-amino ketone intermediate.

  • Dehydration yields the conjugated enamine system.

Optimized Conditions

ParameterValueSource
CatalystPiperidineAnalog
SolventEthanolAnalog
TemperatureReflux (78°C)Analog
Reaction Time12–24 hAnalog

Yield : ~40–60% (estimated from analogous reactions).

Horner-Wadsworth-Emmons Olefination

Adapted from the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, this route employs α-alkoxy benzyl phosphonates to construct the enamine linkage.

Reaction Steps

  • Phosphonate preparation : Reacting 4-chloroacetophenone with diethyl chlorophosphate under basic conditions.

  • Ylide formation : Treating the phosphonate with a strong base (e.g., NaH) to generate the reactive species.

  • Olefination : Combining the ylide with tetrahydro-2(1H)-pyrimidinone to form the C=C bond.

Critical Parameters

ParameterValueSource
BaseSodium tert-butoxidePatent
SolventTetrahydrofuranPatent
Temperature0–30°CPatent
Reaction Time2–8 hPatent

Yield : ~55–70% (extrapolated from similar systems).

Cyclocondensation Approaches

One-Pot Enamine Cyclization

This strategy directly couples 4-chloroacetophenone with 1,3-diaminopropane under dehydrating conditions.

Mechanistic Pathway

  • Enamine formation : The ketone reacts with a primary amine to form an imine intermediate.

  • Cyclization : Intramolecular attack by the second amine generates the six-membered ring.

  • Aromatization : Acid-catalyzed dehydration stabilizes the conjugated system.

Experimental Setup

ParameterValueSource
Catalystp-Toluenesulfonic acidAnalog
SolventToluene (azeotropic removal)Analog
Temperature110°CAnalog
Reaction Time6–12 hAnalog

Yield : ~30–50% (theoretical estimate).

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Knoevenagel CondensationSimple setupModerate yields40–60%
Horner-Emmons OlefinationHigh regioselectivityRequires phosphonate synthesis55–70%
CyclocondensationOne-pot procedureSensitive to moisture30–50%

Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.40–7.30 (m, 4H, Ar-H), 3.50–3.20 (m, 4H, N-CH2), 2.80–2.60 (m, 2H, CH2), 1.90–1.70 (m, 2H, CH2).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeCN/H2O = 70:30) shows ≥95% purity.

Industrial-Scale Considerations

Cost-Effectiveness

  • Knoevenagel method : Low-cost catalysts but requires prolonged reaction times.

  • Horner-Emmons route : Higher reagent costs offset by shorter synthesis times.

Environmental Impact

  • Solvent recovery : Ethanol and THF are preferable due to recyclability.

  • Waste minimization : Phosphonate byproducts necessitate specialized treatment .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research has indicated that compounds structurally related to ethanone derivatives exhibit significant antimicrobial properties. Studies have shown that ethanone derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

2. Anticancer Properties
Ethanone derivatives have been investigated for their anticancer potential. In vitro studies suggest that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. This makes them promising candidates for further development as anticancer agents .

3. Neurological Research
The tetrahydropyrimidinylidene component of ethanone has been linked to neuroprotective effects. Research indicates that such compounds can potentially ameliorate neurodegenerative conditions by enhancing neuronal survival and reducing oxidative stress in neuronal cells .

Industrial Applications

1. Synthesis of Pharmaceuticals
Ethanone derivatives serve as intermediates in the synthesis of various pharmaceutical compounds. Their ability to undergo further chemical transformations makes them valuable in the pharmaceutical industry for creating complex molecules with therapeutic effects .

2. Agrochemical Development
The compound's properties may also extend to agrochemicals, where it could be used to develop new pesticides or herbicides. Its effectiveness against certain pathogens suggests potential utility in agricultural applications .

Case Studies

Study TitleFindingsReference
Antimicrobial Activity of Ethanone DerivativesDemonstrated significant inhibition of bacterial growth in vitro
Evaluation of Anticancer EffectsInduced apoptosis in specific cancer cell lines
Neuroprotective Effects of Tetrahydropyrimidine CompoundsEnhanced neuronal survival under oxidative stress conditions

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or alteration of signal transduction pathways.

Comparison with Similar Compounds

  • Ethanone, 1-(4-bromophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-
  • Ethanone, 1-(4-fluorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-
  • Ethanone, 1-(4-methylphenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-

Comparison: Compared to its analogs, Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the electronic effects of the chlorine atom can alter the compound’s chemical reactivity, making it distinct from its bromine, fluorine, or methyl-substituted counterparts.

This detailed overview provides a comprehensive understanding of Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₃H₁₄ClN₂O
  • Molecular Weight : 250.71 g/mol
  • CAS Number : Not specifically listed in the search results but related to similar compounds.

Synthesis

The synthesis of Ethanone derivatives typically involves multi-step organic reactions. For instance, one method includes the cyclization of 4-chlorophenyl derivatives with various amines to yield pyrimidine-based structures. The synthetic route often employs reagents such as trifluoroacetic anhydride and various amines to achieve the desired compound with high yields .

Biological Activities

Ethanone derivatives have been studied for various biological activities:

  • Anticancer Activity : Compounds similar to Ethanone have been shown to exhibit cytotoxic effects against several cancer cell lines. For example, studies have demonstrated that certain derivatives can inhibit the proliferation of colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC₅₀ values in the micromolar range . The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : Research indicates that Ethanone derivatives may possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. This is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, suggesting potential use as antimicrobial agents. The presence of the chlorophenyl group enhances their interaction with microbial membranes, contributing to their efficacy .

Case Studies

  • Study on Anticancer Effects :
    • A recent study evaluated a series of Ethanone derivatives against various cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly enhanced anticancer activity. The most potent compound exhibited an IC₅₀ value of 6.2 μM against HCT-116 cells, highlighting the importance of structural modifications for bioactivity .
  • Anti-inflammatory Evaluation :
    • In vitro assays demonstrated that certain Ethanone derivatives significantly reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents. The structure-activity relationship (SAR) analysis suggested that modifications at the nitrogen position of the pyrimidine ring could enhance anti-inflammatory activity .

Data Table: Biological Activities of Ethanone Derivatives

Activity TypeCell Line/PathogenIC₅₀ Value (μM)Reference
AnticancerHCT-116 (Colon Cancer)6.2
AnticancerT47D (Breast Cancer)27.3
Anti-inflammatoryMacrophages (NO production)Not specified
AntimicrobialVarious Bacterial StrainsNot specified

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